molecular formula C15H17N3O2 B2426112 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide CAS No. 941920-89-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide

Cat. No.: B2426112
CAS No.: 941920-89-4
M. Wt: 271.32
InChI Key: JWPIBLASKQGHFI-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Mechanism of Action

Target of Action

The primary targets of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the presence of other molecules, the pH and temperature of the environment, and the specific cell or tissue type in which the compound is acting.

Biochemical Analysis

Biochemical Properties

It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 4-aminobutyric acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide is unique due to its specific structural features and the presence of the butyramide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone ring fused with a phenyl group and a butyramide moiety. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. Additionally, its structure allows for interactions with various biological macromolecules, which could influence cellular processes.

Biological Activities

1. Anti-inflammatory Activity

  • Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Properties

  • The compound has been investigated for its anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

3. Enzyme Inhibition

  • It has been noted for its inhibitory activity against various enzymes, including:
    • α-glucosidase: Studies indicate that derivatives related to this compound exhibit significant inhibitory effects on α-glucosidase, which is crucial in managing diabetes by regulating carbohydrate metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

ModificationEffect on Activity
Substitution on the phenyl ringAltered binding affinity to target enzymes
Variation in the butyramide chainInfluenced solubility and bioavailability

Case Studies

Several studies have highlighted the biological potential of this compound:

Case Study 1: Anti-inflammatory Effects
A study demonstrated that a related pyridazinone derivative inhibited COX enzymes significantly more than traditional NSAIDs, suggesting a novel mechanism for anti-inflammatory action.

Case Study 2: Anticancer Activity
Research involving various cancer cell lines showed that this compound induced cell cycle arrest and apoptosis at micromolar concentrations, indicating its potential as an anticancer agent.

Research Findings

Recent investigations have focused on optimizing this compound for enhanced efficacy:

  • In vitro assays have shown promising results in reducing cell viability in cancer models.
  • Molecular docking studies suggest favorable interactions with target proteins involved in inflammation and cancer progression.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-4-14(19)16-12-7-5-11(6-8-12)13-9-10-15(20)18(2)17-13/h5-10H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIBLASKQGHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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